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Compound of Interest

Compound Name: Ovatine

Cat. No.: B12794317 Get Quote

Disclaimer: Initial searches for "Ovatine" did not yield information on a recognized

pharmacological agent. This guide proceeds under the hypothesis that the intended topic was

"Aconitine," a well-documented bioactive alkaloid. The following information pertains

exclusively to Aconitine.

Aconitine is the principal bioactive and highly toxic C19-diterpenoid alkaloid derived from plants

of the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane.[1][2] These

plants have a long history of use in traditional medicine for their analgesic, anti-inflammatory,

and cardiotonic properties.[2][3][4] However, aconitine has a very narrow therapeutic index,

and improper use can lead to severe cardiotoxicity and neurotoxicity.[5][6][7] This document

provides a technical overview of the pharmacological effects, mechanisms of action, and

experimental protocols related to aconitine, intended for researchers and drug development

professionals.

Pharmacological Effects
Aconitine exhibits a range of biological activities, including analgesic, anti-inflammatory, and

cardiotonic effects. However, its therapeutic applications are severely limited by its toxicity.[1]

Analgesic Effects
Aconitine has demonstrated significant analgesic properties in various preclinical pain models.

[8][9] Its mechanism of action in pain relief is multifaceted, involving the regulation of ion

channels and cannabinoid receptors.[1]
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Table 1: Analgesic Activity of Aconitine in Murine Models

Pain Model
Aconitine Dose
(mg/kg)

Effect Reference

Hot Plate Test 0.3
17.12% increase in
pain threshold

[8]

0.9
20.27% increase in

pain threshold
[8]

Acetic Acid-Induced

Writhing
0.3

68% reduction in

writhing
[8][9]

0.9
76% reduction in

writhing
[8][9]

Formalin-Induced

Pain (Phase I)
0.3

33.23% inhibition of

paw licking
[9]

0.9
20.25% inhibition of

paw licking
[9]

Formalin-Induced

Pain (Phase II)
0.3

36.08% inhibition of

paw licking
[9]

0.9
32.48% inhibition of

paw licking
[9]

| CFA-Induced Nociception | 0.3 | 131.33% improvement in pain threshold |[8] |

Anti-inflammatory Effects
Aconitine demonstrates anti-inflammatory activity by modulating the expression of various

cytokines and signaling pathways.[10][11] It has been shown to suppress the production of pro-

inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)

and to inhibit the activation of the NF-κB signaling pathway.[7][10][12]

Cardiotonic and Cardiotoxic Effects
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Aconitine exhibits a dual effect on the cardiovascular system. At low concentrations, it can have

a cardioprotective effect, while at higher doses, it is a potent cardiotoxin.[10] The primary

mechanism of its cardiotoxicity involves the persistent activation of voltage-sensitive sodium

channels in the myocardium, leading to arrhythmias, hypotension, and potentially fatal

ventricular fibrillation.[2][13] Aconitine-induced cardiotoxicity is also linked to the activation of

the NLRP3 inflammasome, mitochondrial dysfunction, and increased oxidative stress.[5][14]

[15]

Mechanism of Action
The primary molecular target of aconitine is the voltage-gated sodium channel (VGSC) on the

cell membranes of excitable tissues like the myocardium, nerves, and muscles.[4][16]

Aconitine binds with high affinity to site 2 of the open state of VGSCs.[13] This binding prevents

the channel from inactivating, leading to a persistent influx of sodium ions and prolonged cell

membrane depolarization. This sustained depolarization disrupts normal action potential

generation and propagation, causing the observed neurotoxic and cardiotoxic effects.[2][4][13]

In addition to its effects on sodium channels, aconitine's mechanisms involve:

Calcium Dyshomeostasis: The persistent depolarization leads to an influx of calcium ions,

contributing to arrhythmias.[17]

Inflammatory Pathways: Aconitine can activate the TNFα-NLRP3 signaling axis, inducing

inflammation and apoptosis in cardiomyocytes.[6][18]

Oxidative Stress: Aconitine promotes the generation of reactive oxygen species (ROS),

which can activate the P38/MAPK/Nrf2 pathway, leading to myocardial injury.[14][19]

Analgesia: The analgesic effects are partly mediated by the regulation of cannabinoid

receptors (CB1 and CB2) and the transient receptor potential cation channel subfamily V

member 1 (TRPV1).[1]
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Caption: Aconitine-induced cardiotoxicity signaling pathway.

Toxicity Profile
Aconitine is extremely toxic, with a narrow therapeutic window. Poisoning can occur through

ingestion or even skin contact.[16] The lethal dose (LD50) in mice is approximately 1.8 mg/kg

via oral administration, and the minimum lethal dose in humans is estimated to be 1-2 mg.[2]

Table 2: LD50 Values of Aconitine in Mice

Route of Administration LD50 (mg/kg) Reference

Oral 1.0 [16]

Intravenous 0.100 [16]

Intraperitoneal 0.270 [16]

| Subcutaneous | 0.270 |[16] |

Symptoms of aconitine poisoning include neurological effects like paresthesia and muscle

weakness, and cardiovascular effects such as arrhythmias, hypotension, and chest pain.[13]

[16]

Experimental Protocols
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In Vitro Cardiomyocyte Viability Assay
This protocol is used to assess the cytotoxic effects of aconitine on cardiomyocytes.

Cell Culture: H9c2 rat cardiomyocytes are cultured in appropriate media (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and

allowed to attach for 24 hours.[20]

Treatment: Aconitine is dissolved in a suitable solvent and serially diluted to the desired

concentrations. The cell culture medium is replaced with medium containing different

concentrations of aconitine. A vehicle control is included.[20]

Viability Assessment (MTT Assay): After a 24-hour incubation period, MTT reagent is added

to each well and incubated to allow for formazan crystal formation. The crystals are then

dissolved, and the absorbance is measured using a microplate reader to determine cell

viability relative to the control.[20]

Apoptosis Detection: Apoptosis can be confirmed using methods like DAPI staining to

observe nuclear morphology (chromatin condensation and nuclear shrinkage) or Annexin V-

FITC/propidium iodide staining followed by flow cytometry.[21]
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Caption: Experimental workflow for an in vitro cytotoxicity assay.
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In Vivo Analgesia Assessment (Hot Plate Test)
This protocol evaluates the central analgesic activity of aconitine in mice.

Animals: Male ICR mice are used for the study.

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the

experiment.

Drug Administration: Aconitine is administered orally at doses of 0.3 mg/kg and 0.9 mg/kg. A

control group receives the vehicle, and a positive control group receives a standard

analgesic like aspirin (200 mg/kg).[8]

Procedure: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes),

each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55±0.5°C).

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-

off time is set to prevent tissue damage.

Data Analysis: The percentage increase in pain threshold is calculated for each group

compared to the control. Statistical analysis is performed to determine significance.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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